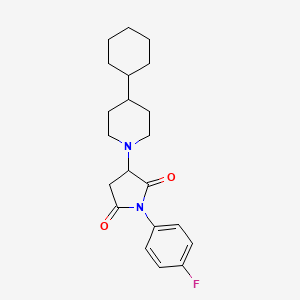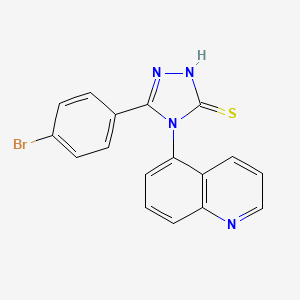![molecular formula C26H25N3O3 B14943337 1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)
1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is a complex organic compound characterized by its unique spiro structure. This compound is part of the indole and pyrroloindolizine family, which are known for their diverse pharmacological properties and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves multiple steps, starting with the preparation of the indole and pyrroloindolizine precursors. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine with ketones or aldehydes.
Spirocyclization: The indole core undergoes spirocyclization with a suitable pyrroloindolizine precursor under specific conditions, often involving Lewis acids or other catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione can be compared with other similar compounds, such as:
1-Allyl-3-phenyl-2,4(1H,3H)-quinolinedione: This compound shares the allyl and phenyl groups but differs in its core structure, leading to different chemical and biological properties.
Pyrrolo[1,2-a]indoles: These compounds have a similar indole-based structure but lack the spirocyclic configuration, resulting in distinct reactivity and applications.
The uniqueness of 1-Allyl-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione lies in its spirocyclic structure, which imparts specific steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-phenyl-1'-prop-2-enylspiro[6,7,8,9,9a,9b-hexahydro-3aH-pyrrolo[3,4-a]indolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C26H25N3O3/c1-2-15-27-19-13-7-6-12-18(19)26(25(27)32)22-21(20-14-8-9-16-28(20)26)23(30)29(24(22)31)17-10-4-3-5-11-17/h2-7,10-13,20-22H,1,8-9,14-16H2 |
InChI Key |
JNHADTJUPUDAGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C4C(C5N3CCCC5)C(=O)N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)

![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)

![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)

![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)
